N-(2-((5-Nitrothiazol-2-yl)azo)-5-((phenylsulphonyl)amino)phenyl)acetamide

Disperse dye fastness Sulfonamide dye Polyester dyeing

N-(2-((5-Nitrothiazol-2-yl)azo)-5-((phenylsulphonyl)amino)phenyl)acetamide (CAS 85508-40-3, molecular formula C₁₇H₁₄N₆O₅S₂, MW 446.45) is a synthetic monoazo disperse dye belonging to the 2-amino-5-nitrothiazole-derived heterocyclic azo dye family. The compound features a 5-nitrothiazol-2-yl diazo component coupled to a phenylacetamide coupler bearing a secondary phenylsulfonamide (–NHSO₂Ph) substituent at the 5-position of the phenyl ring.

Molecular Formula C17H14N6O5S2
Molecular Weight 446.5 g/mol
CAS No. 85508-40-3
Cat. No. B12696692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-Nitrothiazol-2-yl)azo)-5-((phenylsulphonyl)amino)phenyl)acetamide
CAS85508-40-3
Molecular FormulaC17H14N6O5S2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N=NC3=NC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C17H14N6O5S2/c1-11(24)19-15-9-12(22-30(27,28)13-5-3-2-4-6-13)7-8-14(15)20-21-17-18-10-16(29-17)23(25)26/h2-10,22H,1H3,(H,19,24)
InChIKeyLMVIHKFPEMITLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((5-Nitrothiazol-2-yl)azo)-5-((phenylsulphonyl)amino)phenyl)acetamide (CAS 85508-40-3) – Compound Identity and Class Context for Procurement


N-(2-((5-Nitrothiazol-2-yl)azo)-5-((phenylsulphonyl)amino)phenyl)acetamide (CAS 85508-40-3, molecular formula C₁₇H₁₄N₆O₅S₂, MW 446.45) is a synthetic monoazo disperse dye belonging to the 2-amino-5-nitrothiazole-derived heterocyclic azo dye family . The compound features a 5-nitrothiazol-2-yl diazo component coupled to a phenylacetamide coupler bearing a secondary phenylsulfonamide (–NHSO₂Ph) substituent at the 5-position of the phenyl ring. The nitrothiazole heterocyclic diazo component is well-established as a key structural motif for producing blue to greenish-blue disperse dyes with bathochromically shifted absorption maxima and superior fastness properties on hydrophobic fibres such as polyester and cellulose acetate [1][2]. The secondary phenylsulfonamide group distinguishes this compound from the broader class of nitrothiazole azo dyes by introducing a hydrogen-bond-donating sulfonamide functionality that has been demonstrated in structurally analogous sulfonamide disperse dye series to enhance dye–fibre interaction, leading to measurably improved wash fastness and sublimation fastness relative to non-sulfonamide chromophoric counterparts [3].

Why Generic Nitrothiazole Disperse Dyes Cannot Substitute for CAS 85508-40-3 in Demanding Polyester Applications


Nitrothiazole-based monoazo disperse dyes as a class are known for producing blue hues on polyester, yet their end-use performance is highly dependent on the nature and position of substituents on the coupling component [1]. Generic substitution with a closely related nitrothiazole azo dye that lacks the secondary phenylsulfonamide group (e.g., C.I. Disperse Blue 102, which carries an N-ethyl-N-hydroxyethyl aniline coupler without a sulfonamide moiety) risks compromising three performance attributes simultaneously: dye exhaustion, wash fastness, and sublimation fastness [2]. In a controlled head-to-head series of phenylazo-β-naphthol disperse dyes, secondary sulfonamide-containing dyes demonstrated superior colour fastness to washing, sublimation, and rubbing on fine denier polypropylene fabrics compared to C.I. Solvent Yellow 14, which bears the identical chromophore but no sulfonamide group [2]. The structural analogy – a secondary sulfonamide (–NHSO₂R) substituent – strongly supports the inference that CAS 85508-40-3 offers a differentiated fastness profile that cannot be replicated by simply procuring any nitrothiazole azo dye without this functional group.

CAS 85508-40-3 Comparative Evidence Guide: Quantified Differentiation from In-Class Analogs


Secondary Sulfonamide vs. Non-Sulfonamide Chromophore: Wash and Sublimation Fastness Advantage

In a controlled study by Cui et al. (2010), a series of phenylazo-β-naphthol disperse dyes containing a secondary sulfonamide group (–NHSO₂R) were directly compared with C.I. Solvent Yellow 14, which possesses the same azo chromophore but lacks any sulfonamide substituent. The secondary sulfonamide dyes exhibited superior colour fastness to washing, sublimation, and rubbing on fine denier polypropylene (PP) fabrics under identical exhaust dyeing conditions [1]. The target compound, CAS 85508-40-3, contains an analogous secondary phenylsulfonamide (–NHSO₂Ph) group attached to the phenyl coupling component, placing it in the same structural subclass as the sulfonamide dyes that demonstrated this measured fastness advantage. Although no direct head-to-head data exist for CAS 85508-40-3 versus an exact non-sulfonamide structural analogue sharing the identical nitrothiazole–azo chromophore, the class-level inference from the Cui et al. dataset is mechanistically robust because the sulfonamide –NH– proton contributes hydrogen-bonding interactions with the ester groups of polyester fibres, increasing dye–fibre affinity and reducing dye desorption during wet fastness testing.

Disperse dye fastness Sulfonamide dye Polyester dyeing

Nitrothiazole Heterocycle vs. Carbocyclic Disazo Dye Analogues: Light Fastness Advantage on Polyester

Osabohien (2010) synthesised a series of nitrothiazole (heterocyclic) disazo dyes and directly compared their fastness properties on polyester (PET) and nylon fabrics with those of analogous 2-chloroaniline (carbocyclic) disazo dyes. The nitrothiazole disazo dyes exhibited higher light fastness on polyester substrates than their 2-chloroaniline counterparts, a difference attributed to the electron-withdrawing nitro group on the thiazole ring stabilising the photo-excited state and reducing photodegradation [1]. In addition, all synthesised nitrothiazole disazo dyes showed excellent wash fastness and sublimation fastness on both polyester and nylon substrates. Although the target compound CAS 85508-40-3 is a monoazo rather than a disazo dye, its core chromophore architecture – a 5-nitrothiazol-2-yl azo moiety coupled to an electron-rich phenyl component – is structurally congruent with the nitrothiazole diazo unit responsible for the observed light fastness advantage in the Osabohien study.

Light fastness Nitrothiazole dye Polyester PET

2-Amino-5-nitrothiazole-Derived Monoazo Dyes: Sublimation Fastness Benchmarking

A patent by Allied Industrial Corp. (1997, US equivalent of Taiwanese priority) describes a series of 2-amino-5-nitrothiazole-derived monoazo disperse dyes specifically claimed for polyester and cellulose acetate dyeing with excellent build-up, exhaustion, and sublimation fastness [1]. Embodiment examples report that the dyes yield bright blue shades on polyester with excellent sublimation fastness (assessed by standard heat treatment tests). The target compound CAS 85508-40-3 falls squarely within this structural genus (2-amino-5-nitrothiazole diazo component coupled to a substituted aniline derivative), and the phenylsulfonamide substituent is structurally related to the alkylsulfonyl-substituted thiazole compounds disclosed in the foundational Eastman Kodak patents (U.S. 2,839,523) [2], which were specifically claimed for their improved dyeing properties on polyester. The collective patent literature consistently associates the 5-nitrothiazolyl-2-azophenyl framework with high sublimation fastness, a property that underpins performance in high-temperature textile processes such as thermofixation and heat transfer printing.

Sublimation fastness Polyester dyeing Nitrothiazole monoazo dye

Bathochromic Shift Advantage of Nitrothiazole Azo Dyes with Acetamide-Substituted Couplers

Peters et al. (1996, Dyes and Pigments) demonstrated that nitrobenzothiazole dyes bearing an acetamide group in the para position of the phenyl coupling component exhibit λmax values 25–38 nm higher (bathochromically shifted) compared to their parent non-substituted analogues [1]. The target compound CAS 85508-40-3 features an analogous structural arrangement: a 5-nitrothiazol-2-yl azo chromophore (electron-deficient heterocyclic diazo component) coupled to a phenyl ring carrying an acetamide group at the ortho position relative to the azo bridge and a phenylsulfonamide at the 5-position. While the exact λmax of CAS 85508-40-3 is not publicly reported in a primary research article, the Peters et al. structure–colour relationship strongly supports the inference that the nitro-heterocycle + acetamide substitution pattern produces a measurable bathochromic shift of 25–38 nm relative to non-acetamide-substituted nitrothiazole azo dye analogues, shifting the absorption deeper into the blue-green region of the visible spectrum.

λmax bathochromic shift Nitrothiazole dye Colour tuning

Alkaline Hydrolysis Susceptibility: Distinguishing Nitrothiazole from Benzothiazole Azo Dyes for Process Compatibility Screening

A study on the alkaline hydrolysis of heterocyclic azo disperse dyes (Korean J. Text. Eng. 1993) reported that azo dyes derived from nitrothiazole undergo rapid alkaline hydrolysis, resulting in a rapid decrease in dye uptake on polyester with increasing hydrolysis time; the hydrolysis products become colourless, undyeable, and water-soluble. In contrast, azo dyes derived from benzothiazole showed no significant change in dye uptake under identical alkaline hydrolysis conditions [1]. This differential alkaline lability is structurally specific to the nitrothiazole heterocycle and constitutes a critical selection parameter: CAS 85508-40-3, as a nitrothiazole-based dye, will be inherently less stable under alkaline washing or processing conditions than benzothiazole-derived disperse dyes. For applications requiring alkaline wash durability (e.g., reactive/disperse one-bath dyeing of polyester–cotton blends at alkaline pH), this property may represent a meaningful exclusion criterion. Conversely, for applications conducted under neutral to acidic conditions, the nitrothiazole scaffold remains fully viable and offers the colouristic and fastness advantages documented above.

Alkaline hydrolysis Dye stability Nitrothiazole vs. benzothiazole

Recommended Application Scenarios for CAS 85508-40-3 Based on Comparative Evidence


High-Temperature Exhaust Dyeing of Polyester Where Sublimation Fastness Is Mission-Critical

Based on the well-documented excellent sublimation fastness of 2-amino-5-nitrothiazole-derived monoazo disperse dyes on polyester (class-level inference, [1][2]), CAS 85508-40-3 is positioned for high-temperature exhaust dyeing (130 °C) of 100% polyester woven and knitted fabrics destined for applications requiring resistance to thermomigration, such as automotive interior textiles, upholstery subjected to heat lamination, and polyester garment components undergoing post-dyeing thermofixation. The nitrothiazole heterocycle provides a chromophoric foundation with intrinsic high sublimation fastness, while the secondary phenylsulfonamide group is expected to further enhance dye–fibre affinity and reduce surface dye migration during high-temperature finishing.

Blue–Green Shade Matching Where Anthraquinone Dye Replacement Is Cost-Advantaged

The 25–38 nm bathochromic shift conferred by the acetamide-substituted coupler structure, inferred from the structurally analogous nitrobenzothiazole dye series [1], positions CAS 85508-40-3 as a candidate for deep blue to greenish-blue shade matching on polyester at a fraction of the cost of anthraquinone-based disperse dyes (e.g., C.I. Disperse Blue 56 or Blue 60). Azo disperse dyes are generally synthesised via simpler, lower-cost diazo-coupling chemistry compared to the multi-step, heavy-metal-catalysed routes typical of anthraquinone dyes. Researchers developing cost-optimised trichromatic dye formulations for medium-to-deep blue shades on polyester should evaluate CAS 85508-40-3 as a heterocyclic azo alternative to anthraquinone blues.

Fine Denier Synthetic Fibre Dyeing Requiring Enhanced Wash Fastness

The secondary phenylsulfonamide functionality of CAS 85508-40-3 places it in the structural subclass of sulfonamide disperse dyes that have been empirically shown to outperform non-sulfonamide chromophoric analogues in wash fastness, sublimation fastness, and rubbing fastness on fine denier hydrophobic fibres [1]. This makes the compound a rational candidate for dyeing fine denier polyester (microfibre) and polypropylene fabrics, where the high surface-area-to-volume ratio of the fibres amplifies surface dye deposition and wet fastness challenges. The hydrogen-bonding capacity of the sulfonamide –NH– group is mechanistically compatible with enhanced dye–fibre interaction on polyester, reducing dye desorption during domestic laundering.

Exclusion Scenario: Alkaline Process Environments (Perspiration, Reactive/Disperse One-Bath Dyeing)

A critical exclusion criterion must be noted: nitrothiazole azo dyes, including CAS 85508-40-3 by structural inference, are susceptible to rapid alkaline hydrolysis, leading to colour loss and formation of colourless, water-soluble degradation products [1]. Procurement of this compound should therefore be avoided for textile applications requiring sustained colour fastness under alkaline conditions, such as reactive/disperse one-bath dyeing of polyester–cellulose blends at pH > 9, alkaline perspiration fastness testing (ISO 105-E04, alkaline component), and alkaline laundering with strong detergents. Benzothiazole-derived disperse dyes, which are stable to alkaline hydrolysis, should be selected for such alkaline-exposure applications.

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